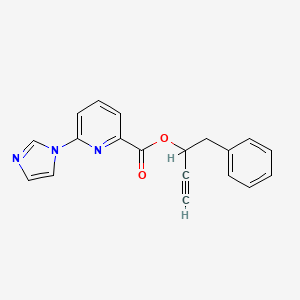
1-Phenylbut-3-yn-2-yl 6-imidazol-1-ylpyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylbut-3-yn-2-yl 6-imidazol-1-ylpyridine-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of pyridinecarboxylates and is commonly referred to as PBIC. PBIC has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The exact mechanism of action of PBIC is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. PBIC has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including tyrosine kinases and proteases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PBIC has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest, inhibition of angiogenesis, and modulation of immune function. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory activity.
实验室实验的优点和局限性
PBIC has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells, as well as its relatively low toxicity compared to other anti-cancer agents. However, PBIC also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are several potential future directions for research on PBIC, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential for use in combination with other anti-cancer agents. Additionally, further research is needed to determine the optimal dosage and administration of PBIC for use in clinical settings.
合成方法
PBIC can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, Sonogashira coupling reaction, and the Huisgen 1,3-dipolar cycloaddition reaction. The most common method for synthesizing PBIC involves the Suzuki-Miyaura cross-coupling reaction, which involves coupling an arylboronic acid with an aryl halide in the presence of a palladium catalyst. The resulting product is then treated with imidazole and pyridine-2-carboxylic acid to form PBIC.
科学研究应用
PBIC has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. PBIC has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
属性
IUPAC Name |
1-phenylbut-3-yn-2-yl 6-imidazol-1-ylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-2-16(13-15-7-4-3-5-8-15)24-19(23)17-9-6-10-18(21-17)22-12-11-20-14-22/h1,3-12,14,16H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYBKGXANMINDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CC1=CC=CC=C1)OC(=O)C2=NC(=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylbut-3-yn-2-yl 6-imidazol-1-ylpyridine-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

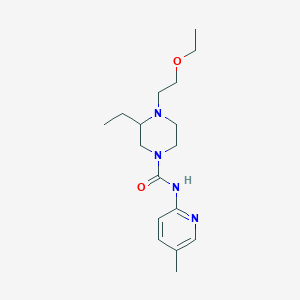
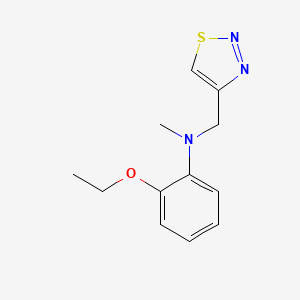
![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)
![3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-[(2-methylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7631219.png)
![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)
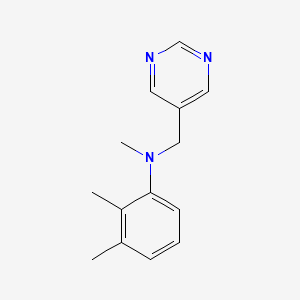
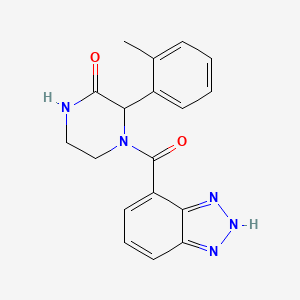

![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)
![4-[[2-(4-Hydroxypiperidin-1-yl)anilino]methyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7631285.png)

![6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine](/img/structure/B7631299.png)